Cyclohexanone, 2-[4-(dimethylamino)phenyl]-
Description
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- is a substituted cyclohexanone derivative featuring a dimethylamino-phenyl group at the 2-position of the cyclohexanone ring. Its structure combines the electron-donating dimethylamino group with the aromatic phenyl ring, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
569688-24-0 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
YKWYEIWZILWAOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[4-(dimethylamino)phenyl]- typically involves the reaction of cyclohexanone with 4-(dimethylamino)benzaldehyde under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and ketone react in the presence of a base such as piperidine or pyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- has been investigated for its potential therapeutic uses, particularly as an analgesic agent. Research indicates that derivatives of this compound exhibit strong efficacy as nociceptin/orphanin FQ peptide receptor agonists in preclinical models of pain management.
- Case Study : A study reported the synthesis of spiro[cyclohexane-pyrano[3,4-b]indole]-amines from this compound, demonstrating its potential as a novel class of analgesics. The derivatives showed significant potency in rodent models for both acute and neuropathic pain, with distinct advantages over traditional opioids regarding side effects .
Organic Synthesis
The compound serves as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.
- Applications in Synthesis :
- Utilized in the formation of amines, ethers, and other functional groups.
- Acts as a precursor for synthesizing compounds with enhanced biological activities .
Safety and Environmental Considerations
While exploring the applications of Cyclohexanone, 2-[4-(dimethylamino)phenyl]-, it is essential to consider safety profiles and environmental impacts. The compound has been classified under various hazard categories:
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the cyclohexanone ring significantly affect molecular properties:
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring. This contrasts with chlorophenyl (electron-withdrawing) and methoxyphenyl (moderate electron-donating) substituents .
- Solubility: The dimethylamino group improves solubility in polar solvents compared to chlorophenyl derivatives, which are more lipophilic .
Data Tables
Table 1: Physicochemical Properties of Selected Cyclohexanone Derivatives
| Compound | Molecular Formula | Molecular Weight | PSA (Ų) | LogP |
|---|---|---|---|---|
| 2-[4-(Dimethylamino)phenyl]cyclohexanone | C14H19NO | 217.31 | 26.3 | ~2.5* |
| 4-(4-Chlorophenyl)cyclohexanone | C12H13ClO | 208.68 | 17.1 | ~3.2 |
| 2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone | C13H16O3 | 220.26 | 49.7 | ~1.8 |
*Estimated based on substituent contributions.
Biological Activity
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- (commonly referred to as 4-(dimethylamino)-4-phenylcyclohexanone) is an organic compound with significant biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H19NO
- Molecular Weight : 217.31 g/mol
- Functional Groups : The compound features a cyclohexanone ring substituted with a dimethylamino group and a phenyl group, which contribute to its unique chemical reactivity and biological interactions.
Synthesis Methods
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- can be synthesized through various methods, including:
- Grignard Reaction : Using cyclohexanone as a precursor.
- Functionalization of Cyclohexanone Derivatives : Modifying the ketone moiety to enhance biological activity.
These synthetic routes highlight the compound's accessibility for research and industrial applications.
Biological Activity
The biological activity of cyclohexanone, 2-[4-(dimethylamino)phenyl]- has been investigated in several studies, revealing its potential as a therapeutic agent.
Analgesic Properties
Research indicates that derivatives of this compound exhibit analgesic effects by acting on nociceptin/orphanin FQ peptide (NOP) and opioid receptors. For example, one study reported that a derivative demonstrated strong efficacy in rodent models of acute and neuropathic pain, showing an ED50 value of approximately 39.9 nmol/kg in a tail-flick test .
| Compound | Receptor Binding Affinity (K_i) | Efficacy in Pain Models |
|---|---|---|
| Cyclohexanone Derivative | NOP: 1.5 μM; MOP: 1.7 μM | Strong analgesic effects |
Antimicrobial Activity
Dimethylamine derivatives, including cyclohexanone-based compounds, have shown antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific biochemical pathways involved in microbial metabolism .
Case Studies
- Preclinical Models : A study evaluated the pharmacokinetic properties of a cyclohexanone derivative in rats, reporting moderate half-life and low oral bioavailability but high potency . This suggests potential for further development into effective analgesics with fewer side effects compared to traditional opioids.
- Therapeutic Applications : The dimethylamino group enhances the interaction with various biological targets, making these compounds candidates for treating conditions like pain and infections. The unique structure allows for modulation of pharmacological activity across different disease states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
